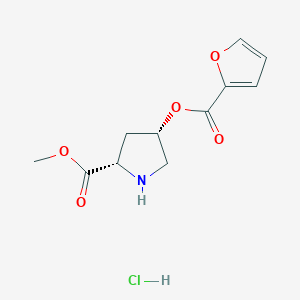

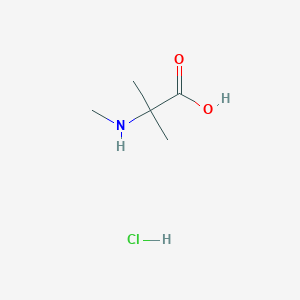

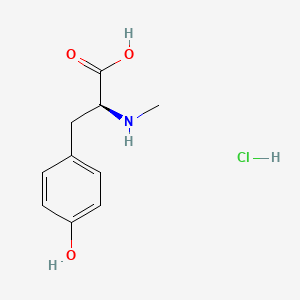

Methyl (2S,4S)-4-(2-furoyloxy)-2-pyrrolidinecarboxylate hydrochloride

Vue d'ensemble

Description

This would typically include the compound’s systematic name, any common names, and its role or use in industry or research.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important structural features.Chemical Reactions Analysis

This would involve a study of the chemical reactions the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis of 4-Oxiranylmethylfuro[3,2-b]pyrroles : The compound was used in the synthesis of oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives, which underwent oxirane ring opening by heterocyclic amines (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).

- Investigations on Furopyridines : Utilized in the synthesis of 4-N-substituted 1H-furo[3,4-c]pyridin-3-ones through amination and hydrazination reactions (Арустамова & Пивень, 2013).

- Cyclocondensation Reactions : Participated in reactions to synthesize furo[2,3-b]pyridines, demonstrating a convenient preparative method for these compounds (Antonov, Dmitriev, & Maslivets, 2021).

Synthesis of Pyrrolidines and Piperidines

- Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines : This compound was instrumental in the development of a new synthesis method for 2,3-disubstituted pyrrolidines and piperidines, offering insights into the stereoselectivity of the reactions (Boto, Hernández, de Leon, & Suárez, 2001).

Combinatorial Chemistry

- Solution-Phase Combinatorial Synthesis : Investigated in the solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, showing its role in the development of new chemical libraries (Malavašič et al., 2007).

Structural Studies

- Aromaticity and X-Ray Studies : Analyzed for its aromaticity and structural properties using X-ray diffraction and calculations, contributing to our understanding of the aromatic character of certain compounds (Cyrański, Krygowski, Krutošíková, & Sleziak, 2001).

Asymmetric Synthesis

- Asymmetric Synthesis of Furan-2-ones : Played a role in the synthesis of enantio-enriched 5-(1-hydroxyalkyl)-5-methyl-5H-furan-2-ones, contributing to the field of asymmetric synthesis (Bruyère, Ballereau, Selkti, & Royer, 2003).

Chemical Transformations

- MCRs Synthesis of Trifluoromethylated Pyrano[4,3-b]pyrans : Utilized in a one-pot three-component reaction, leading to the synthesis of novel fluorinated fused heterocyclic compounds (Wang et al., 2012).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

Orientations Futures

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.

Propriétés

IUPAC Name |

methyl (2S,4S)-4-(furan-2-carbonyloxy)pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5.ClH/c1-15-10(13)8-5-7(6-12-8)17-11(14)9-3-2-4-16-9;/h2-4,7-8,12H,5-6H2,1H3;1H/t7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUDNYKCLICPCY-WSZWBAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OC(=O)C2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)OC(=O)C2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,4S)-4-(2-furoyloxy)-2-pyrrolidinecarboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426281.png)

![N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine](/img/structure/B1426297.png)

![Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426302.png)

![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy] azetidine](/img/structure/B1426303.png)